(E)-methyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(2)12-5-6-13-15(9-12)26-18(22(13)10-16(23)25-4)20-17(24)14-7-8-19-21(14)3/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYODNHJXCXLOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazole moiety, which is known for its diverse biological activities. The structural components include:
- Pyrazole ring : Associated with various pharmacological effects.
- Thiazole ring : Known for antimicrobial and anti-inflammatory properties.
- Isopropyl group : May enhance lipophilicity and bioavailability.
Antimicrobial Activity
Research has shown that pyrazole derivatives often exhibit significant antimicrobial properties. In studies involving similar compounds, several derivatives demonstrated effective inhibition against a range of pathogens:
| Compound | Pathogen Tested | MIC (μg/mL) | Activity |
|---|---|---|---|
| 4a | E. coli | 0.22 | Excellent |
| 5a | S. aureus | 0.25 | Excellent |
| 7b | Pseudomonas aeruginosa | 0.20 | Excellent |
These findings suggest that this compound may also possess similar antimicrobial properties due to its structural features .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds derived from the pyrazole scaffold have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the anti-inflammatory activity of related compounds:
| Compound | Inhibition (%) at 10 μM | Reference Drug Inhibition (%) |
|---|---|---|
| Compound A | 85% TNF-α | Dexamethasone (76%) |
| Compound B | 93% IL-6 | Dexamethasone (86%) |
In vivo studies indicated that these compounds could significantly reduce edema in animal models, suggesting that this compound may exhibit comparable anti-inflammatory effects .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results against different cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Doxorubicin (10) |
| A549 (Lung Cancer) | 20 | Cisplatin (12) |
These results indicate that the compound might inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that a series of thiazole-pyrazole hybrids significantly reduced inflammation in carrageenan-induced edema models, with effective doses comparable to standard anti-inflammatory drugs.
- Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives revealed that certain structural modifications enhanced antimicrobial activity against resistant strains of bacteria.
- Cancer Cell Line Studies : Research focused on the cytotoxic effects of pyrazole compounds on cancer cell lines showed promising results, paving the way for further development in anticancer therapies.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of pyrazole and thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL . Such findings suggest that (E)-methyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may possess similar antimicrobial properties due to its structural components.
2. Anticancer Activity
Thiazole-containing compounds have been studied for their anticancer potential. Their mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Preliminary studies on related compounds indicate that they can target specific pathways involved in cancer cell survival and proliferation . This suggests that this compound could be investigated further for its anticancer efficacy.
Case Studies
Several studies have documented the biological evaluation of similar compounds:
These case studies highlight the potential applications of this compound in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Implications
In contrast, the phenethylimino group in the analogue () contributes electron-donating resonance effects via its phenyl ring . The methyl acetate ester increases polarity compared to the ketone in the analogue, favoring aqueous solubility but possibly reducing membrane permeability .
Steric and Conformational Factors :
- The 6-isopropyl group on the benzothiazole ring introduces steric hindrance, which may restrict rotational freedom or binding to hydrophobic pockets. The 5-propyl chain in the analogue similarly adds bulk but with greater flexibility .
- Ring puckering in the benzothiazole core (a six-membered ring) may differ from five-membered rings described in , but conformational dynamics likely influence interactions with biological targets .
The ketone in the analogue lacks such reactivity, suggesting longer metabolic stability . The phenethylimino group’s lipophilicity may enhance blood-brain barrier penetration in the analogue, whereas the target’s pyrazole carbonyl could favor target-specific binding .
Research Findings and Limitations
While direct biological data for the target compound are unavailable, structural analogs like the compound provide insights:
- Pyrazol-3-one derivatives often exhibit antimicrobial or anticancer activity, attributed to their ability to chelate metal ions or inhibit kinases .
- Benzothiazole-imino hybrids are reported as kinase inhibitors or anti-inflammatory agents, with substituents dictating selectivity .
Table 2: Hypothetical Activity Based on Structural Analogues
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
Answer:
The compound’s synthesis involves multi-step reactions, including:
- Hantzsch thiazole formation (α-halocarbonyl + thiourea derivatives) to construct the benzo[d]thiazole core .
- Condensation reactions (e.g., imino bond formation) between the thiazole amine and 1-methyl-1H-pyrazole-5-carbonyl chloride under reflux in acetic acid with sodium acetate as a catalyst .
- Esterification to introduce the methyl acetate group.
Purity optimization:
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification .
- Recrystallization from DMF/acetic acid mixtures improves crystalline purity .
- Monitor reactions via TLC and confirm final purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can computational modeling predict the compound’s reactivity or binding interactions?
Answer:
- DFT calculations (e.g., Gaussian 09) optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) evaluates binding to biological targets (e.g., enzymes), using crystallographic data from similar thiazole derivatives (e.g., PDB ID: 04L) .
- MD simulations (GROMACS) assess stability in solvent environments, critical for rational drug design .
Basic: Which spectroscopic techniques are essential for structural validation?
Answer:
- NMR (¹H/¹³C): Confirm substituent positions (e.g., imino proton at δ 8.5–9.5 ppm; pyrazole methyl at δ 3.2–3.5 ppm) .
- FTIR: Identify carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1600 cm⁻¹) stretches .
- HRMS: Verify molecular formula (e.g., [M+H]⁺ peak matching calculated mass within 5 ppm error) .
Advanced: How to resolve contradictions in reaction yields or spectral data across studies?
Answer:
- Reaction condition analysis: Compare solvent polarity (e.g., DMF vs. acetic acid) and catalyst loading (e.g., sodium acetate vs. triethylamine) .
- Isomer control: Ensure (E)-configuration via NOESY (absence of NOE between imino proton and thiazole methyl) .
- Batch variability: Use elemental analysis (C, H, N) to detect impurities (e.g., residual solvents) .
Basic: What are the key stability considerations for long-term storage?
Answer:
- Degradation pathways: Hydrolysis of the ester group (monitor via HPLC) or oxidation of the thiazole sulfur .
- Storage: Use amber vials at –20°C under inert gas (N₂/Ar) to prevent moisture/oxygen exposure .
- Stability testing: Accelerated studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
Advanced: What strategies enhance regioselectivity in functionalizing the pyrazole-thiazole scaffold?
Answer:
- Protecting groups: Temporarily block reactive sites (e.g., Boc for amines) during synthesis .
- Directed ortho-metalation: Use lithiation (n-BuLi) to introduce substituents at specific positions .
- Microwave-assisted synthesis: Improve regioselectivity via controlled heating (e.g., 100°C, 30 min) .
Basic: How to evaluate potential biological activity in vitro?
Answer:
- Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates .
- Antimicrobial screening: Minimum inhibitory concentration (MIC) assays (e.g., against S. aureus or E. coli) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Answer:
- Charge distribution: The methylsulfonyl group (in analogs) withdraws electron density, activating the thiazole ring for nucleophilic attack .
- Steric effects: The 6-isopropyl group hinders substitutions at the 2-position, favoring reactions at the pyrazole carbonyl .
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
Basic: How to troubleshoot low yields in imino bond formation?
Answer:
- Catalyst screening: Test bases (e.g., NaHCO₃ vs. Et₃N) to optimize Schiff base condensation .
- Moisture control: Use molecular sieves or anhydrous solvents to prevent hydrolysis .
- Stoichiometry: Adjust molar ratios (1:1.1 for amine:carbonyl chloride) to drive completion .
Advanced: What role does the (E)-configuration play in biological activity?
Answer:
- Stereoelectronic effects: The (E)-geometry positions substituents optimally for target binding (e.g., π-π stacking with aromatic residues) .
- Comparative studies: Synthesize (Z)-isomer and compare activity (e.g., IC₅₀ differences in enzyme assays) .
- Conformational analysis: Use X-ray crystallography (e.g., analogs in Acta Cryst. E) to correlate structure with function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
